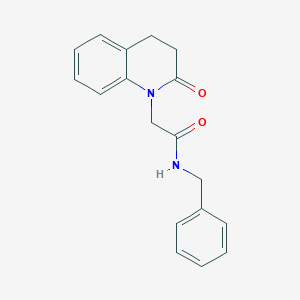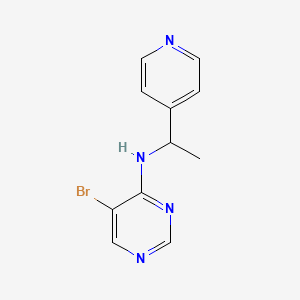![molecular formula C9H9BrN4O2 B7579399 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione binds to the bromodomain of BET proteins and inhibits their interaction with chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects. In cancer research, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to inhibit viral replication by targeting the host cell machinery required for viral replication.
実験室実験の利点と制限
One of the advantages of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is its limited solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione research. One direction is to investigate the potential therapeutic applications of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione in other diseases, such as neurological disorders and cardiovascular diseases. Another direction is to develop more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione and to identify potential biomarkers that can predict response to treatment.
Conclusion:
In conclusion, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. Its specificity for BET proteins and low toxicity make it an attractive candidate for further research. However, its limited solubility and need for further elucidation of its mechanism of action are important considerations for future studies.
合成法
The synthesis of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione involves the reaction of 5-bromo-4-chloropyrimidine with 1-methyl-2,5-pyrrolidinedione in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in a peer-reviewed journal and has been validated by multiple research groups.
科学的研究の応用
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. Inflammation research has demonstrated that 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infections, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to inhibit the replication of several viruses, including dengue virus and Zika virus.
特性
IUPAC Name |
3-[(5-bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-14-7(15)2-6(9(14)16)13-8-5(10)3-11-4-12-8/h3-4,6H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXHNCISZYIMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)


![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)